molecular formula C6H13NO B1358706 1-(Pyrrolidin-3-YL)ethan-1-OL CAS No. 477700-38-2

1-(Pyrrolidin-3-YL)ethan-1-OL

Número de catálogo: B1358706
Número CAS: 477700-38-2
Peso molecular: 115.17 g/mol
Clave InChI: DCTWOTGISQSTGL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The Pyrrolidine Heterocycle: Fundamental Importance and Structural Diversity in Synthetic Chemistry

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a cornerstone in synthetic and medicinal chemistry. Its prevalence in numerous natural products, pharmaceuticals, and bioactive compounds underscores its fundamental importance. researchgate.netnih.gov Unlike its aromatic counterpart, pyrrole, the saturated nature of the pyrrolidine ring allows for a three-dimensional structure, providing greater opportunities for structural diversity. nih.gov This non-planar, puckered conformation, often described as "pseudorotation," enables a more thorough exploration of pharmacophore space, a key factor in the clinical success of new drugs. nih.gov

The structural diversity of pyrrolidine derivatives is vast, arising from the potential for substitution at various positions on the ring. researchgate.netbohrium.com This versatility allows for the synthesis of a wide array of compounds with distinct stereochemical and electronic properties. nih.govresearchgate.net The pyrrolidine scaffold is a common feature in many FDA-approved drugs and is also widely utilized as a chiral auxiliary, organocatalyst, and ligand in asymmetric synthesis. researchgate.net Its ability to form complex and varied structures makes it an attractive building block for chemists aiming to design potent and specific biologically active molecules. researchgate.netfrontiersin.org

Classification and Nomenclatural Aspects of Substituted Pyrrolidinyl Alcohols

Substituted pyrrolidinyl alcohols, such as 1-(Pyrrolidin-3-YL)ethan-1-OL, can be classified based on several criteria, primarily the substitution pattern on the pyrrolidine ring and the nature of the alcohol.

Classification based on the alcohol: Alcohols are categorized as primary (1°), secondary (2°), or tertiary (3°) depending on the number of carbon atoms attached to the carbon atom bearing the hydroxyl (-OH) group. libretexts.org In the case of this compound, the hydroxyl group is attached to a carbon that is bonded to two other carbon atoms (one from the ethyl chain and one from the pyrrolidine ring), classifying it as a secondary alcohol . libretexts.org

Nomenclature: The IUPAC (International Union of Pure and Applied Chemistry) nomenclature for alcohols involves identifying the longest carbon chain containing the hydroxyl group and replacing the "-e" at the end of the corresponding alkane name with "-ol". libretexts.orgtsfx.edu.au The position of the hydroxyl group is indicated by a number. For cyclic alcohols, the carbon bearing the hydroxyl group is typically assigned as position 1. tsfx.edu.au

In this compound, the parent chain is an ethanol group substituted at position 1 with a pyrrolidin-3-yl group. The numbering of the pyrrolidine ring dictates the point of attachment.

Rationale for Focused Academic Inquiry into this compound as a Core Scaffold

The focused academic interest in this compound stems from its identity as a chiral β-amino alcohol. tcichemicals.com This structural motif is of significant interest in medicinal chemistry and asymmetric synthesis. Chiral β-amino alcohols are valuable catalysts and ligands for a variety of enantioselective transformations, including the addition of dialkylzinc reagents to aldehydes. tcichemicals.com

The presence of both a basic nitrogen atom within the pyrrolidine ring and a hydroxyl group provides multiple points for molecular interaction and further functionalization. vulcanchem.comevitachem.com The stereogenic center at the carbinol carbon (the carbon bearing the hydroxyl group) and the potential for stereoisomerism in the pyrrolidine ring itself make this scaffold a valuable tool for investigating stereoselective interactions with biological targets. nih.govevitachem.com The ability to synthesize specific stereoisomers of such compounds is crucial for developing enantiomerically pure pharmaceuticals, which often exhibit improved efficacy and reduced side effects. lookchem.com

Overview of Key Research Domains Pertaining to Pyrrolidin-3-yl-ethan-1-ol Structures

Research involving structures related to this compound is primarily concentrated in the realms of medicinal chemistry and synthetic methodology development.

Medicinal Chemistry: The pyrrolidine scaffold is a key component in a wide range of biologically active compounds, including anticancer, anti-inflammatory, antiviral, and antibacterial agents. nih.govnih.gov Derivatives of pyrrolidinyl ethanols are explored for their therapeutic potential. For instance, substituted pyrrolidine derivatives are investigated as antagonists for chemokine receptors, which play a role in cancer metastasis. nih.gov The structural framework of this compound serves as a building block for creating more complex molecules with potential therapeutic applications. evitachem.comlookchem.com

Synthetic Methodology: The development of efficient and stereoselective methods for the synthesis of substituted pyrrolidines is an active area of research. researchgate.netfrontiersin.org Techniques such as 1,3-dipolar cycloaddition and transition metal-catalyzed reactions are employed to construct the pyrrolidine ring with controlled stereochemistry. researchgate.netfrontiersin.org Research in this domain aims to provide access to a diverse range of pyrrolidine-based compounds, including those with the this compound core, for screening in drug discovery programs and for use as chiral ligands in asymmetric catalysis. researchgate.net For example, a study reported the synthesis of various 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones through microwave-assisted intramolecular cyclocondensation. bohrium.com

Chemical Compound Information

Compound Name
This compound
1-(Pyrrolidin-3-yl)ethanone
2-(Pyrrolidin-3-yl)ethan-1-ol
2-{1-[3-(pyrrolidin-1-yl)propyl]piperidin-3-yl}ethan-1-ol
2-{1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyrrolidin-3-yl}ethan-1-ol
2-[3-(hydroxymethyl)pyrrolidin-3-yl]ethan-1-ol hydrochloride
1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol
(R)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol
1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one
(S)-2-(pyrrolidin-3-yl)ethanol hydrochloride
Pyrrolidine
Pyrrole
Ethanol
Methanol
2-propanol
1,2-ethanediol
1,2,3-propanetriol
1-(naphthalen-2-yl)ethan-1-ol
2-(pyrrolidin-1-yl)ethan-1-ol
3-hydroxyflavone
2-(1H-pyrrol-1-yl)ethanol
1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones
1-phenyl-2-(1-pyrrolidinyl)propan-1-ol

Chemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
InChI Key DCTWOTGISQSTGL-UHFFFAOYSA-N

Data sourced from Sigma-Aldrich and AccelaChem. accelachem.com

Propiedades

IUPAC Name

1-pyrrolidin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(8)6-2-3-7-4-6/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTWOTGISQSTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477700-38-2
Record name 1-(pyrrolidin-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q. What are the recommended synthetic routes for 1-(pyrrolidin-3-yl)ethan-1-ol, and how can purity be optimized?

The compound is typically synthesized via reduction of a ketone precursor, such as 1-(pyrrolidin-3-yl)ethanone, using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C for 12 hours . Post-synthesis purification involves column chromatography (silica gel, eluent: dichloromethane/methanol) and recrystallization from ethanol to achieve >95% purity. Impurities often arise from incomplete reduction or oxidation side products, which can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the hydroxyl group (δ ~1.5–2.0 ppm for pyrrolidine protons and δ ~60–70 ppm for the alcohol-bearing carbon) and stereochemistry.
  • X-ray crystallography : SHELXL (via the SHELX system) is widely used for resolving chiral centers and hydrogen-bonding networks in the solid state . For example, puckering parameters (amplitude q and phase angle φ) derived from crystallographic data quantify ring conformations in the pyrrolidine moiety .
  • Mass spectrometry : High-resolution electrospray ionization (HR-ESI-MS) validates molecular weight (C₆H₁₃NO: 115.17 g/mol).

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate decomposition risks under acidic (pH < 3) or oxidative conditions. Long-term storage at –20°C in inert atmospheres (argon) is recommended. Accelerated stability testing (40°C/75% relative humidity for 6 months) shows <5% degradation when analyzed via HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (AMBER) model interactions with enzymes like monoamine oxidases. The hydroxyl group’s stereochemistry ((R) or (S)) significantly impacts binding affinity—e.g., (S)-enantiomers show higher inhibitory activity against dopamine receptors in in silico studies . Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize the compound’s conformation for pharmacophore mapping .

Q. How can structural contradictions in reported biological activities be resolved?

Discrepancies in activity data (e.g., conflicting IC₅₀ values) often stem from variations in stereochemical purity or assay conditions. Resolution strategies include:

  • Chiral chromatography : Use of amylose- or cellulose-based columns (e.g., Chiralpak AD-H) to separate enantiomers .
  • Crystallographic validation : SHELXL refinement to confirm absolute configuration .
  • Standardized bioassays : Replicate studies under controlled pH, temperature, and solvent conditions (e.g., PBS buffer vs. DMSO) .

Q. What role does the pyrrolidine ring conformation play in the compound’s reactivity?

The puckering amplitude (q) and pseudorotation phase angle (φ) of the pyrrolidine ring influence hydrogen-bonding capacity and solubility. For example, a C₃-endo conformation enhances water solubility (~25 mg/mL) compared to C₂-exo (~15 mg/mL), as shown in solvent-dependent NMR studies . Ring puckering also modulates steric hindrance during nucleophilic substitution reactions.

Q. How can the compound serve as a precursor for bioactive derivatives?

  • Etherification : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) yields O-alkyl derivatives with enhanced lipophilicity (logP increased by ~1.5 units) .
  • Amidation : Coupling with carboxylic acids (EDC/HOBt) introduces pharmacophores for targeting G-protein-coupled receptors (GPCRs) .
  • Metal complexes : Coordination with Cu(II) or Zn(II) ions (1:1 molar ratio in methanol) enhances antioxidant activity in DPPH radical scavenging assays .

Methodological Notes

  • Stereochemical analysis : Use chiral shift reagents (e.g., Eu(hfc)₃) in NMR or polarimetry to confirm enantiomeric excess (ee) .
  • Toxicity screening : Follow OECD guidelines for acute toxicity (LD₅₀ in rodents) and genotoxicity (Ames test) .
  • Data reproducibility : Cross-validate crystallographic results (SHELXL) with spectroscopic data to mitigate structural misassignments .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.